Cas no 792953-81-2 (4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide)
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-(hydrazinocarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide
- 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide
- 4-[[Methyl(1-methyl-4-piperidinyl)amino]sulfonyl]benzoic acid hydrazide
- Z57040450
- 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide
- 792953-81-2
- EN300-11204
- HMS1715F09
- AKOS034471364
- SR-01000059675-1
- DTXSID301152770
- CS-0350839
- SR-01000059675
-
- Inchi: 1S/C14H22N4O3S/c1-17-9-7-12(8-10-17)18(2)22(20,21)13-5-3-11(4-6-13)14(19)16-15/h3-6,12H,7-10,15H2,1-2H3,(H,16,19)
- InChI Key: HESZYVJOYCNVMF-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NN)=O)=CC=1)(N(C)C1CCN(C)CC1)(=O)=O
Computed Properties
- Exact Mass: 326.14126175Da
- Monoisotopic Mass: 326.14126175Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 104Ų
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11204-0.05g |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide |
792953-81-2 | 90% | 0.05g |
$42.0 | 2023-10-27 | |
| Enamine | EN300-11204-0.1g |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide |
792953-81-2 | 90% | 0.1g |
$66.0 | 2023-10-27 | |
| Enamine | EN300-11204-0.25g |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide |
792953-81-2 | 90% | 0.25g |
$92.0 | 2023-10-27 | |
| Enamine | EN300-11204-0.5g |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide |
792953-81-2 | 90% | 0.5g |
$175.0 | 2023-10-27 | |
| Enamine | EN300-11204-1.0g |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide |
792953-81-2 | 1g |
$256.0 | 2023-06-21 | ||
| Enamine | EN300-11204-2.5g |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide |
792953-81-2 | 90% | 2.5g |
$503.0 | 2023-10-27 | |
| Enamine | EN300-11204-5.0g |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide |
792953-81-2 | 5g |
$743.0 | 2023-06-21 | ||
| Enamine | EN300-11204-10.0g |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide |
792953-81-2 | 10g |
$1101.0 | 2023-06-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421509-50mg |
4-(Hydrazinecarbonyl)-n-methyl-n-(1-methylpiperidin-4-yl)benzenesulfonamide |
792953-81-2 | 95% | 50mg |
¥1728.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421509-100mg |
4-(Hydrazinecarbonyl)-n-methyl-n-(1-methylpiperidin-4-yl)benzenesulfonamide |
792953-81-2 | 95% | 100mg |
¥1544.00 | 2024-07-28 |
4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide
Introduction to 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide (CAS No. 792953-81-2) and Its Emerging Applications in Chemical Biology
The compound 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide (CAS No. 792953-81-2) represents a fascinating intersection of medicinal chemistry and chemical biology, showcasing a unique structural framework that has garnered significant attention in recent years. This sulfonamide derivative, characterized by its benzene core substituted with a hydrazinecarbonyl group and a N-methyl-N-(1-methylpiperidin-4-yl) moiety, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development.
At the heart of its appeal lies the sulfonamide functional group, a cornerstone in medicinal chemistry due to its ability to modulate biological activity through hydrogen bonding interactions and metabolic stability. The presence of the hydrazinecarbonyl moiety further enhances its potential by introducing a reactive site for further derivatization, enabling the design of structurally diverse analogs with tailored pharmacokinetic profiles. The N-methylpiperidinyl substituent not only contributes to the compound's solubility but also influences its binding affinity to biological targets, making it an attractive scaffold for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive molecules, and 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide has emerged as a compound of interest in several cutting-edge research projects. Its molecular architecture suggests potential applications in the inhibition of enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its structural features may facilitate interactions with receptors or ion channels, opening avenues for applications in neurodegenerative disorders.
In vitro studies have begun to unravel the mechanistic basis of its bioactivity. Initial assays indicate that this compound exhibits dose-dependent effects on key signaling pathways associated with cell proliferation and apoptosis. The sulfonamide group appears to play a critical role in modulating these processes by competing with endogenous substrates or by directly interacting with target proteins. Furthermore, the hydrazinecarbonyl moiety has been observed to participate in covalent bond formation under specific conditions, suggesting a mechanism for irreversible inhibition of target enzymes—a strategy that has shown promise in overcoming drug resistance.
The synthesis of 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide presents an interesting challenge due to the complexity of its functional groups. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled efficient construction of its core scaffold. These advances not only improve yield but also allow for rapid diversification of the compound library derived from this template. The synthesis also benefits from green chemistry principles, with efforts focused on minimizing waste and optimizing reaction conditions for sustainability.
The pharmacokinetic profile of this compound is another area of active investigation. Preclinical studies have demonstrated favorable oral bioavailability and reasonable metabolic stability, suggesting potential for systemic administration. However, challenges such as solubility and potential off-target effects remain areas requiring further optimization. Computational modeling techniques are being employed to predict and refine these properties before moving into more costly animal models or clinical trials.
One particularly intriguing aspect of 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is its potential as a tool compound for biochemical research. Its well-defined structure allows researchers to probe enzyme mechanisms through site-directed mutagenesis or inhibitor studies. Moreover, its ability to form stable complexes with metal ions opens possibilities for applications in metalloproteinase inhibition—a class of enzymes implicated in various pathological processes including cancer metastasis and neurodegeneration.
The integration of machine learning algorithms into drug discovery pipelines has further highlighted the importance of compounds like this one. Predictive models trained on large datasets can identify novel pockets or interactions that may not be apparent through traditional wet-lab approaches. By leveraging these computational tools alongside experimental validation, researchers can accelerate the development pipeline significantly. The unique structural features of 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide make it an ideal candidate for such interdisciplinary approaches.
Future directions for research on this compound include exploring its role in modulating epigenetic processes such as histone deacetylase (HDAC) inhibition—a strategy that has shown considerable promise in oncology research. The sulfonamide moiety's interaction with acidic residues on HDAC enzymes could provide insights into developing next-generation HDAC inhibitors with improved selectivity and reduced toxicities compared to current marketed drugs.
The versatility of 4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide extends beyond traditional pharmacological applications; it also holds potential in materials science due to its ability to form coordination complexes with transition metals. These complexes exhibit unique optical or electronic properties that could be exploited in sensors or catalysts—areas where sulfonamides have been increasingly utilized due to their tunable coordination chemistry.
In conclusion,4-(hydrazinecarbonyl)-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide (CAS No. 792953-81-2) represents a structurally intriguing compound with broad therapeutic implications across multiple disease areas including inflammation, cancer, neurodegeneration, and metabolic disorders.* Its well-defined scaffold,* coupled*with*its*biochemical*activity,*makes*it*a*natural*candidate*for*further*investigation.*As*drug*discovery*techniques*continue*to*evolve,*this*compound*presents*a*promising*trove*of*potential*,both*s experimentally*and computationally.*The*future*holds exciting possibilities as researchers continue to explore its full therapeutic potential.*
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